molecular formula C24H30O5 B13449092 (3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid

(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid

Cat. No.: B13449092
M. Wt: 398.5 g/mol
InChI Key: AAUPTDDOIJHZKP-IGRZAPSXSA-N
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Description

(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid is a complex organic compound with a unique structure It is characterized by multiple chiral centers and a benzoyloxy group attached to a dodecahydrobenzindene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid typically involves multiple steps, including the formation of the dodecahydrobenzindene core, introduction of the benzoyloxy group, and the final propanoic acid functionalization. Common reagents used in these steps include benzoyl chloride for the benzoyloxy group and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketones or other functional groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoyloxy-substituted dodecahydrobenzindene derivatives and related structures with varying functional groups.

Uniqueness

What sets (3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid apart is its specific stereochemistry and functional group arrangement, which confer unique chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H30O5

Molecular Weight

398.5 g/mol

IUPAC Name

3-[(3S,3aS,5aS,6R,9aR,9bS)-3-benzoyloxy-3a-methyl-7-oxo-2,3,4,5,5a,6,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoic acid

InChI

InChI=1S/C24H30O5/c1-24-14-13-16-17(7-10-20(25)18(16)8-12-22(26)27)19(24)9-11-21(24)29-23(28)15-5-3-2-4-6-15/h2-6,16-19,21H,7-14H2,1H3,(H,26,27)/t16-,17+,18+,19-,21-,24-/m0/s1

InChI Key

AAUPTDDOIJHZKP-IGRZAPSXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC(=O)[C@@H]3CCC(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC(=O)C3CCC(=O)O

Origin of Product

United States

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